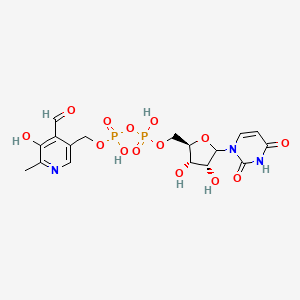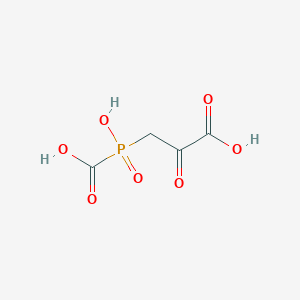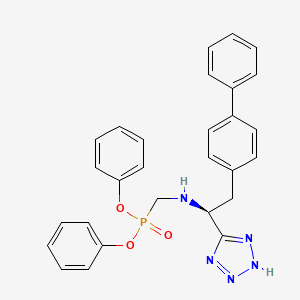![molecular formula C5H8N2O4 B1218601 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid CAS No. 2644-50-0](/img/structure/B1218601.png)
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their broad spectrum of biological activities and are used in the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific metabolic enzymes, thereby affecting the metabolic pathways involved in disease progression .
相似化合物的比较
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a methyl group instead of a carboxymethyl group.
3-Amino-5-methylisoxazole: Another similar compound with a methyl group and an amino group at different positions.
Uniqueness
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its combination of amino and carboxylic groups provides versatility in synthetic applications and potential therapeutic uses .
属性
CAS 编号 |
2644-50-0 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC 名称 |
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4-2(1-3(8)9)11-7-5(4)10/h2,4H,1,6H2,(H,7,10)(H,8,9)/t2-,4+/m0/s1 |
InChI 键 |
JFHNXMMEPVYAIC-ZAFYKAAXSA-N |
SMILES |
C(C1C(C(=O)NO1)N)C(=O)O |
手性 SMILES |
C([C@H]1[C@H](C(=O)NO1)N)C(=O)O |
规范 SMILES |
C(C1C(C(=O)NO1)N)C(=O)O |
Key on ui other cas no. |
2644-50-0 |
同义词 |
4-amino-5-carboxymethylisoxazolid-3-one threo-alpha-cycloglutamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


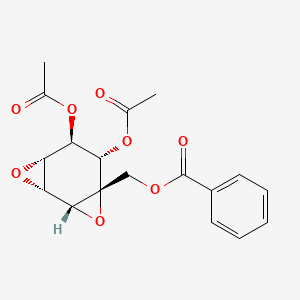
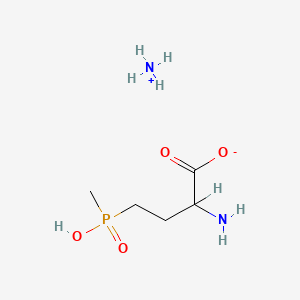
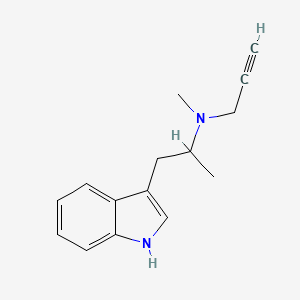
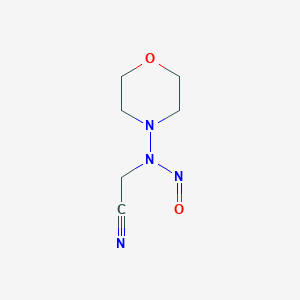
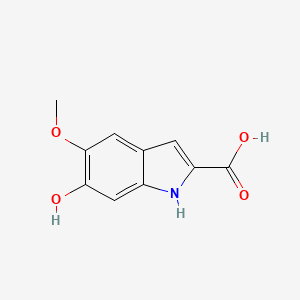
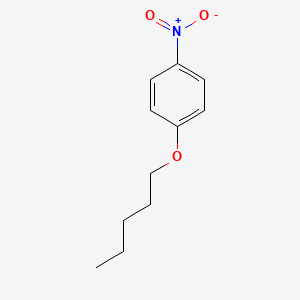
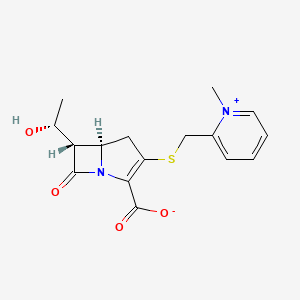
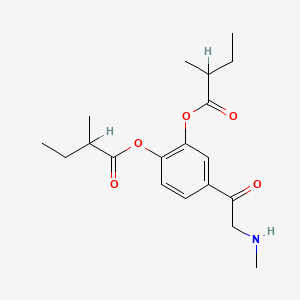
![Bis[3-(diethylamino)propyl] fluoranthene-3,8-dicarboxylate](/img/structure/B1218532.png)
![(2S,5R)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218533.png)

